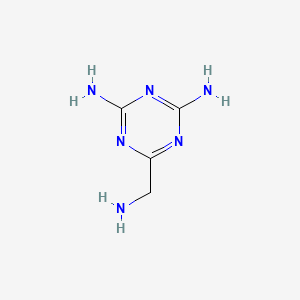

6-(Aminomethyl)-1,3,5-triazine-2,4-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H8N6 |

|---|---|

Molecular Weight |

140.15 g/mol |

IUPAC Name |

6-(aminomethyl)-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C4H8N6/c5-1-2-8-3(6)10-4(7)9-2/h1,5H2,(H4,6,7,8,9,10) |

InChI Key |

PWESYANHOIHANF-UHFFFAOYSA-N |

Canonical SMILES |

C(C1=NC(=NC(=N1)N)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Aminomethyl 1,3,5 Triazine 2,4 Diamine and Its Analogues

Established Synthetic Pathways for Diaminotriazines

The synthesis of the 2,4-diamino-1,3,5-triazine core is a well-trodden path in heterocyclic chemistry, with two principal strategies dominating the landscape: the functionalization of a pre-existing triazine ring and the sequential construction of the ring from acyclic precursors. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Reactions on Halogenated 1,3,5-Triazines

The most prevalent and versatile method for synthesizing substituted 1,3,5-triazines is the sequential nucleophilic aromatic substitution (SNAr) of chlorine atoms on 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. nih.govresearchgate.netmdpi.com Although 1,3,5-triazines are aromatic, they are electron-deficient, which facilitates attack by nucleophiles, a reaction that is difficult in more electron-rich aromatic systems like benzene (B151609). masterorganicchemistry.comwikipedia.org

The unique feature of this methodology is the ability to control the substitution reaction in a stepwise manner by carefully regulating the temperature. arkat-usa.org This differential reactivity allows for the selective synthesis of mono-, di-, and tri-substituted triazines with different nucleophiles, leading to a vast library of symmetrical and asymmetrical products. researchgate.netarkat-usa.org

Key Reaction Principles:

First Substitution: Occurs at low temperatures, typically around 0 °C. arkat-usa.orgmdpi.com

Second Substitution: Proceeds at ambient or room temperature. arkat-usa.org

Third Substitution: Requires elevated temperatures or heating to overcome the reduced reactivity of the ring. arkat-usa.org

This temperature-dependent reactivity enables the synthesis of 2,4-diamino-6-chloro-1,3,5-triazine, a key intermediate, by reacting cyanuric chloride with two equivalents of ammonia (B1221849) or an amine. This intermediate can then undergo a further substitution reaction to introduce the desired aminomethyl group or a precursor to it. The use of various amine, alcohol, and thiol nucleophiles under these controlled conditions has been extensively documented. arkat-usa.org

Table 1: Temperature-Controlled SNAr on Cyanuric Chloride

| Substitution Step | Typical Temperature | Example Nucleophile | Product Type |

|---|---|---|---|

| 1st Chlorine | 0 °C | Amine (R-NH₂) | 2-Amino-4,6-dichloro-1,3,5-triazine |

| 2nd Chlorine | Room Temperature | Amine (R'-NH₂) | 2-Amino-4-amino-6-chloro-1,3,5-triazine |

| 3rd Chlorine | Elevated Temperature (>35 °C) | Amine (R''-NH₂) | 2,4,6-Trisubstituted-1,3,5-triazine |

Sequential Construction of the 1,3,5-Triazine (B166579) Ring System

An alternative to modifying a pre-formed triazine ring is to construct it from simpler, acyclic components. nih.gov This approach often involves the cyclotrimerization of nitriles or the condensation of biguanide (B1667054) derivatives with other reagents. nih.govchim.it

One effective method involves the reaction of dicyandiamide (B1669379) (cyanoguanidine) with various nitriles. organic-chemistry.orgresearchgate.net This [2+3] cycloaddition can be significantly enhanced by microwave irradiation, which reduces reaction times and often improves yields, aligning with the principles of green chemistry. chim.itresearchgate.net Another powerful strategy is the copper-catalyzed reaction of biguanides with 1,1-dibromoalkenes, which proceeds under mild conditions to afford substituted 2,4-diamino-1,3,5-triazines. nih.govorganic-chemistry.org Furthermore, a three-component, one-pot synthesis has been developed using cyanoguanidine, an aromatic aldehyde, and an arylamine, showcasing the efficiency of multicomponent reactions in generating molecular diversity. researchgate.net

Strategies for Introducing the Aminomethyl Moiety

Once the diaminotriazine core is available, or as part of a convergent strategy, the aminomethyl group (-CH₂NH₂) must be installed at the C6 position.

Aminomethylation Reactions and Derivatization

Aminomethylation is a fundamental organic transformation that introduces an aminomethyl group onto a substrate. researchgate.net In the context of heterocyclic chemistry, this can be achieved through various methods. 1,3,5-Triazinanes (also known as hexahydro-1,3,5-triazines) have emerged as stable and effective reagents for aminomethylation. researchgate.netdntb.gov.ua These compounds can generate formaldimine intermediates in situ, which then react with nucleophilic substrates. dntb.gov.ua For instance, the reaction of indoles with 1,3,5-triazinanes can lead to C-3 aminomethylated indole (B1671886) products. nih.gov While not acting on a triazine substrate, this demonstrates the utility of triazinanes as aminomethylating agents.

Another approach involves the functionalization of a pre-existing group on the triazine ring. For example, a 6-formyl-1,3,5-triazine-2,4-diamine could undergo reductive amination, or a 6-(chloromethyl) derivative could be subjected to nucleophilic substitution with ammonia or a protected amine equivalent to yield the desired aminomethyl product.

Synthesis of Homo-N-Nucleoside Analogs Incorporating Aminomethyl-Triazine Structures

A significant application and synthetic demonstration of aminomethyl-triazine structures is in the creation of homo-N-nucleoside analogs. nih.govnih.gov In these molecules, a 1,3,5-triazine base equivalent is connected to a sugar analog via a methylene-amino (-CH₂NH-) linker. nih.gov

An enantioselective synthesis has been developed starting from dimethyl tartrate to create a homo-1,4-dioxane pseudo-sugar. nih.gov This sugar analog, bearing a primary amine, is then coupled with an appropriately substituted triazine. Specifically, 3,5-diaminotriazine homo-N-nucleoside analogs were successfully prepared by reacting the amino sugar analog with 2-chloro-4,6-diaminotriazine in the presence of a base like triethylamine. nih.gov This reaction is a direct SNAr substitution where the aminomethyl group of the sugar analog displaces the chlorine on the diaminotriazine ring, directly forming the target aminomethyl-triazine linkage. nih.govresearchgate.net This strategy highlights a powerful method for incorporating the 6-(aminomethyl)-1,3,5-triazine-2,4-diamine scaffold into larger, biologically relevant molecules. nih.gov

Advanced Synthetic Techniques and Catalytic Approaches

Modern synthetic chemistry has introduced several advanced techniques that offer significant advantages over traditional methods for preparing triazine derivatives. These methods often provide higher yields, shorter reaction times, and more environmentally benign conditions. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has been widely adopted for the synthesis of 1,3,5-triazines. mdpi.comchim.it It has been successfully applied to both the SNAr functionalization of cyanuric chloride and the construction of the triazine ring from nitriles and dicyandiamide. arkat-usa.orgchim.itresearchgate.net The rapid heating induced by microwaves can prevent the decomposition of sensitive reagents and products, leading to cleaner reactions and improved yields. chim.it

Sonochemistry: The use of ultrasonic irradiation is another green technique that has been shown to accelerate reaction rates and increase yields in triazine synthesis. mdpi.com For example, the synthesis of 4,6-disubstituted-1,3,5-triazine hydrazone derivatives using ultrasound at 40 °C for 30-60 minutes significantly outperformed the conventional reflux method, which required 4-5 hours. mdpi.com

Catalytic Methods: The development of catalytic systems has opened new avenues for triazine synthesis.

Copper Catalysis: Copper salts, such as Cu(OAc)₂, have been used to catalyze the aerobic oxidative coupling of alcohols and amidine hydrochlorides to form 1,3,5-triazines. rsc.org Copper(I) catalysts have also proven effective in Ullmann-type coupling reactions on dichlorotriazinyl derivatives and in the construction of the triazine ring from biguanides. nih.gov

Heterogeneous Catalysis: The use of solid-supported catalysts offers advantages in terms of catalyst recovery and reuse. Platinum nanoclusters supported on HBEA zeolite, for instance, have been shown to be effective catalysts for the dehydrogenative synthesis of related nitrogen heterocycles, suggesting potential applications in advanced triazine synthesis. rsc.org

Table 2: Advanced and Catalytic Methods in Triazine Synthesis

| Technique | Reaction Type | Key Advantage(s) |

|---|---|---|

| Microwave Irradiation | SNAr / Ring Construction | Rapid heating, shorter reaction times, higher yields. mdpi.comchim.it |

| Ultrasonic Irradiation | SNAr / Derivatization | Increased reaction rate, improved yields. mdpi.com |

| Copper Catalysis | Ring Construction / Coupling | Mild conditions, good functional group tolerance. nih.govorganic-chemistry.orgrsc.org |

| Heterogeneous Catalysis | Dehydrogenative Coupling | Catalyst reusability, simplified purification. rsc.org |

Compound Index

Copper-Catalyzed Synthesis of Substituted 2,4-Diamino-1,3,5-Triazines

A significant advancement in the synthesis of substituted 2,4-diamino-1,3,5-triazines is the development of a copper-catalyzed reaction. This method provides an efficient route to these compounds from readily available starting materials. researchgate.netchim.itrsc.org

The reaction involves the coupling of 1,1-dibromoalkenes with biguanides, utilizing a copper(I) catalyst to facilitate the formation of the triazine ring. researchgate.netchim.it This approach is noted for its mild reaction conditions and tolerance of a wide array of functional groups. chim.itrsc.org The use of copper as a catalyst is advantageous due to its low cost and ease of handling compared to other transition metals. researchgate.net

Optimization studies have identified copper(I) iodide (CuI) with 2,2'-bipyridine (B1663995) as a ligand and potassium phosphate (B84403) (K₃PO₄) as a base in dioxane at 110°C as providing the best results for this transformation. nih.gov The reaction demonstrates broad scope, accommodating alkyl-, heterocyclic-, or aryl-substituted 1,1-dibromoalkenes. chim.itnih.gov This methodology is also compatible with biguanides bearing various substituents. chim.it

The proposed mechanism for this copper-catalyzed cyclization is believed to proceed through a sequence of steps that ultimately lead to the aromatic triazine product. This synthetic protocol serves as a valuable tool for creating a diverse library of triazine derivatives for potential applications in drug discovery. researchgate.net

Table 1: Copper-Catalyzed Synthesis of Substituted 2,4-Diamino-1,3,5-Triazines

| Entry | 1,1-Dibromoalkene | Biguanide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Aryl-substituted | Unsubstituted | CuI / 2,2'-bipyridine | K₃PO₄ | Dioxane | 110 | Good |

| 2 | Heterocyclic-substituted | Monosubstituted | CuI / 2,2'-bipyridine | K₃PO₄ | Dioxane | 110 | Moderate-Good |

| 3 | Alkyl-substituted | Disubstituted | CuI / 2,2'-bipyridine | K₃PO₄ | Dioxane | 110 | Moderate |

| 4 | Aryl with electron-donating group | Unsubstituted | CuI / 2,2'-bipyridine | K₃PO₄ | Dioxane | 110 | High |

| 5 | Aryl with electron-withdrawing group | Unsubstituted | CuI / 2,2'-bipyridine | K₃PO₄ | Dioxane | 110 | Moderate |

While a direct synthesis of this compound using this specific copper-catalyzed method is not explicitly detailed in the reviewed literature, the broad substrate scope suggests its potential applicability. A plausible approach would involve the use of a 1,1-dibromoalkene bearing a protected aminomethyl group. Subsequent deprotection following the copper-catalyzed cyclization would yield the target compound.

Molecular Hybridization Strategies in Triazine Derivative Synthesis

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more pharmacophoric moieties to create a new hybrid compound with potentially enhanced biological activity or a modified selectivity profile. ebi.ac.uknih.gov This approach has been extensively applied to the synthesis of novel triazine derivatives.

A common and versatile starting material for the synthesis of s-triazine hybrids is cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). researchgate.netmdpi.com The three chlorine atoms on the triazine ring exhibit different reactivities, allowing for sequential nucleophilic substitution under controlled temperature conditions. researchgate.net This stepwise substitution enables the precise introduction of various functional groups and molecular fragments onto the triazine core.

For instance, novel sulfonamide-triazine hybrids have been synthesized by reacting cyanuric chloride with different amines and sulfonamides. rsc.org Similarly, s-triazine derivatives incorporating pyrazole, piperidine (B6355638), and aniline (B41778) moieties have been prepared through a multi-step sequence involving the sequential displacement of the chlorine atoms of cyanuric chloride. nih.govresearchgate.net

The general strategy involves an initial reaction of cyanuric chloride with a primary amine at a low temperature (e.g., 0-5 °C). The second chlorine atom can then be substituted by reacting the intermediate with another nucleophile at room temperature or slightly elevated temperatures. The final chlorine atom, being the least reactive, typically requires harsher conditions, such as reflux, for its substitution. nih.gov

Table 2: Representative Molecular Hybridization of Triazine Derivatives

| Entry | Starting Material | Nucleophile 1 | Nucleophile 2 | Nucleophile 3 | Resulting Hybrid |

|---|---|---|---|---|---|

| 1 | Cyanuric Chloride | Aniline derivative | Piperidine | Hydrazine | Pyrazole/Piperidine/Aniline-s-triazine hybrid nih.govresearchgate.net |

| 2 | Cyanuric Chloride | Sulfonamide | Cyclohexylamine | - | Disubstituted Sulfonamide-Triazine Hybrid rsc.org |

| 3 | Cyanuric Chloride | Carbazole | - | - | Monosubstituted Carbazole-Triazine Hybrid mdpi.com |

| 4 | Cyanuric Chloride | Amine | Amine | - | Symmetric 2-chloro-4,6-diamino-1,3,5-triazine mdpi.com |

The synthesis of this compound via a molecular hybridization approach would likely commence with cyanuric chloride. A protected form of aminomethylamine, such as N-Boc-1,2-diaminoethane, could be used as a nucleophile to displace one of the chlorine atoms. Subsequent reactions with ammonia or another amine source would replace the remaining chlorine atoms to furnish the 2,4-diamino-substituted triazine ring. The final step would involve the removal of the protecting group to unveil the aminomethyl functionality. This strategic approach allows for the controlled construction of the target molecule and its analogues.

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Investigations of Nucleophilic Substitutions on Triazine Cores

Nucleophilic substitution on a 1,3,5-triazine (B166579) core, such as in 6-(aminomethyl)-1,3,5-triazine-2,4-diamine, can proceed through different mechanistic pathways. The most common is the SNAr mechanism, which typically involves a two-step addition-elimination process. In this mechanism, a nucleophile adds to one of the carbon atoms of the triazine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, a leaving group is expelled to restore the aromaticity of the ring.

For a substituted triazine like this compound, any of the substituents could potentially act as a leaving group, depending on the reaction conditions and the nature of the incoming nucleophile. However, given that amino groups are generally poor leaving groups, substitution reactions would likely require harsh conditions or protonation of the amino group to facilitate its departure.

The presence of the aminomethyl group, along with the two amino groups, enriches the triazine ring with electrons, which can influence the rate and regioselectivity of nucleophilic attack. In some cases, particularly with electron-rich aromatic systems, a concerted SNAr mechanism, where bond formation and bond breaking occur in a single step, has been proposed for triazine derivatives. mdpi.com

The synthesis of various 2,4,6-trisubstituted-1,3,5-triazines often starts from cyanuric chloride, where the chlorine atoms are sequentially replaced by nucleophiles. The reactivity of the remaining chlorine atoms decreases with each substitution, a principle that allows for controlled synthesis. mdpi.com This stepwise substitution provides a model for understanding how different nucleophiles might interact with a pre-substituted triazine core.

Kinetic Studies of Triazine Derivative Transformations and Stability

Kinetic studies on triazine derivatives provide valuable insights into their reactivity and stability. For instance, variable temperature NMR experiments on 2,4-diamino-6-R-1,3,5-triazines have been used to determine the free energy of activation for rotation around the amino-triazine bond. researchgate.netsigmaaldrich.com This provides information on the electronic and steric effects of the substituents on the ring.

The following table presents hypothetical kinetic parameters for the hydrolysis of a generic aminotriazine (B8590112) derivative to illustrate the type of data obtained from such studies.

| Parameter | Value | Conditions |

|---|---|---|

| Rate Constant (k) | 2.5 x 10-4 s-1 | pH 5, 25°C |

| Activation Energy (Ea) | 65 kJ/mol | - |

| Half-life (t1/2) | 46.2 min | pH 5, 25°C |

Theoretical Approaches to Reaction Pathways and Intermediates

Computational chemistry offers powerful tools to investigate reaction mechanisms, predict reaction pathways, and characterize the structure of intermediates that may be difficult to observe experimentally. For triazine derivatives, theoretical studies can calculate the electron density at different positions on the ring, helping to predict the most likely sites for nucleophilic attack.

Theoretical investigations into the SNAr reactions of other heterocyclic systems, such as quinazolines, have shown that both atomic charges and the coefficients of the Lowest Unoccupied Molecular Orbital (LUMO) can be used to predict regioselectivity. nih.gov While C2 is often the most electron-deficient carbon in a triazine ring, the orbital contributions can favor attack at other positions.

For this compound, computational models could be employed to:

Determine the preferred sites of protonation.

Calculate the energy barriers for different nucleophilic substitution pathways.

Model the structure and stability of potential Meisenheimer intermediates.

Evaluate the electronic influence of the aminomethyl group on the triazine core's reactivity.

A study on the reaction of 1,3,5-triazine with various nucleophiles highlighted the challenges of such reactions often leading to ring decomposition, but also demonstrated the possibility of nucleophilic substitution of hydrogen under specific oxidative conditions. nist.gov Theoretical calculations could help to elucidate the complex mechanisms involved in such transformations.

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed picture of the molecular structure can be constructed.

For 6-(Aminomethyl)-1,3,5-triazine-2,4-diamine, the spectrum is expected to be slightly more complex. The protons of the aminomethyl group (-CH₂NH₂) would likely appear as a singlet, integrating to two protons. The chemical shift of this methylene (B1212753) group would be influenced by the electron-withdrawing triazine ring and the adjacent amino group. The protons on the primary amine of the aminomethyl group and the two amino groups on the triazine ring would likely appear as broad singlets, and their chemical shifts could be sensitive to solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Functional Group | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH ₂NH₂ | ~3.5 - 4.0 | Singlet | 2H |

| -CH₂NH ₂ | Broad Singlet | Broad Singlet | 2H |

| Triazine-NH ₂ | Broad Singlet | Broad Singlet | 4H |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, three distinct signals are anticipated in the ¹³C NMR spectrum. The carbon atoms of the triazine ring are expected to have characteristic chemical shifts in the range of 160-170 ppm. The carbon of the aminomethyl group (-CH₂NH₂) would likely appear at a much lower chemical shift, typically in the range of 40-50 ppm.

Analysis of related triazine derivatives supports these predictions. For instance, in various N-substituted 2,4-diamino-1,3,5-triazines, the triazine ring carbons consistently appear in the downfield region of the spectrum. tdx.cat

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C -NH₂ (Triazine Ring) | ~165 - 170 |

| C -CH₂NH₂ (Triazine Ring) | ~160 - 165 |

| -C H₂NH₂ | ~40 - 50 |

Vibrational Spectroscopy (Infrared, IR) and High-Resolution Mass Spectrometry (HRMS)

Vibrational spectroscopy and mass spectrometry are powerful complementary techniques for identifying functional groups and confirming molecular weight and formula.

Infrared (IR) spectroscopy of this compound is expected to show characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary amino groups are anticipated to appear as a series of bands in the region of 3100-3500 cm⁻¹. The C-N stretching vibrations of the triazine ring and the aminomethyl group would likely be observed in the fingerprint region, between 1000 and 1600 cm⁻¹. The triazine ring itself has characteristic breathing vibrations. nih.gov The IR spectrum of the related 6-Methyl-1,3,5-triazine-2,4-diamine shows prominent N-H and C-N stretching bands. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS) would provide the most accurate mass measurement of the molecule, allowing for the unambiguous determination of its elemental composition. For this compound (C₄H₈N₈), the expected exact mass can be calculated and would be a key piece of data for its definitive identification. While HRMS data is not available, the electron ionization mass spectrum of 6-Methyl-1,3,5-triazine-2,4-diamine has been documented. massbank.eu

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amino groups) | 3100 - 3500 | Strong, Broad |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=N Stretch (Triazine ring) | 1500 - 1650 | Strong |

| N-H Bend (Amino groups) | 1580 - 1650 | Medium |

| C-N Stretch | 1000 - 1350 | Medium |

| Triazine Ring Vibrations | ~800 | Medium-Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, revealing precise bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound has not been reported, the structures of highly analogous compounds like 2,4-Diamino-6-methyl-1,3,5-triazine and melamine (B1676169) (2,4,6-triamino-1,3,5-triazine) offer significant insights. researchgate.netresearchgate.net

These structures are characterized by planar triazine rings and an extensive network of intermolecular hydrogen bonds between the amino groups and the ring nitrogen atoms. researchgate.net This hydrogen bonding dictates the crystal packing and results in a highly stable, three-dimensional supramolecular architecture. It is highly probable that this compound would also exhibit a similar planar triazine core and engage in extensive hydrogen bonding. The presence of the additional aminomethyl group would likely introduce further hydrogen bonding possibilities, potentially leading to a more complex and robust crystal lattice. The bond lengths within the triazine ring are expected to be relatively uniform due to resonance delocalization. researchgate.net

Table 4: Expected Crystallographic Parameters for this compound (based on analogs)

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c, C2/c) |

| Key Intermolecular Interactions | N-H···N hydrogen bonds |

| Molecular Geometry | Planar triazine ring |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. For 1,3,5-triazine (B166579) derivatives, DFT calculations are instrumental in determining key physicochemical properties that govern their reactivity and intermolecular interactions.

Detailed research on analogous triazine compounds demonstrates the application of DFT to calculate fundamental electronic parameters. For instance, a study on 1,2,4-triazine (B1199460) derivatives utilized DFT to compute properties such as total energy, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO) orscience.ru. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Table 1: Representative DFT-Calculated Electronic Properties for a Triazine Derivative

| Parameter | Calculated Value | Significance |

| Total Energy | -1362.28 atomic units | Indicates the overall stability of the molecular structure. |

| HOMO Energy | -0.20186 eV | Represents the ability to donate an electron. |

| LUMO Energy | -0.01915 eV | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | 0.18271 eV | Correlates with chemical reactivity and stability. |

Note: Data is illustrative and based on a study of a 1,2,4-triazine derivative to represent the types of parameters calculated for this class of compounds orscience.ru.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. These simulations are used to explore the conformational landscape of flexible molecules like 6-(Aminomethyl)-1,3,5-triazine-2,4-diamine and to study their interactions with biological macromolecules.

For triazine-based compounds, MD simulations have been employed to validate the stability of ligand-receptor complexes predicted by docking studies and to understand the dynamic nature of these interactions. For example, MD simulations of trisubstituted 1,3,5-triazine derivatives have been used to confirm their conformational stability within the binding cavity of a target protein colab.ws. Similarly, simulations on other triazine analogs have helped identify key amino acid residues responsible for stabilizing hydrophobic interactions within a receptor's binding site orscience.ru.

In Silico Approaches to Molecular Interactions and Rational Design

In silico techniques, particularly molecular docking, are central to the rational design of novel therapeutic agents based on the 1,3,5-triazine scaffold. colab.wsmdpi.comnih.govulster.ac.uknih.govrsc.org These methods predict the preferred orientation of a ligand when bound to a target receptor, providing a model of the molecular interactions that stabilize the complex.

Numerous studies on triazine derivatives highlight the utility of molecular docking. For instance, docking studies of thiazole-1,3,5-triazine derivatives identified critical interactions with key residues like Asp54 and Arg122 in the active site of Plasmodium falciparum dihydrofolate reductase (Pf-DHFR) researchgate.net. In another study, docking was used to explore the inhibitory mechanism of novel triazine-triazole derivatives against α-glucosidase bohrium.com. These computational models are invaluable for structure-based drug design, allowing researchers to modify the parent structure to enhance binding affinity and selectivity. The rational design of 1,3,5-triazine hybrids is often guided by these computational insights, combining the triazine core with other bioactive fragments to create synergistic effects. ulster.ac.uk

Table 2: Examples of In Silico Docking Studies on Triazine Derivatives

| Triazine Derivative Class | Target Protein | Key Finding | Reference |

| Thiazole-1,3,5-triazines | Pf-DHFR | Interaction with Asp54, Arg59, Arg122, and Ile164 identified. | researchgate.net |

| 2,4-diaminotriazines | Mtb DHFR | H-bond interactions with Asp27, Ile5, and Ile94 observed. | ijpsr.com |

| Triazine-triazole hybrids | α-glucosidase | Docking used to explore the potential inhibitory mechanism. | bohrium.com |

| s-Triazine derivatives | Histone Deacetylase 6 (HDAC6) | Screening of novel derivatives to identify strong interactions. | tapchikhoahochongbang.vn |

Quantitative Structure-Activity Relationship (QSAR) Analysis in Derivative Design

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates variations in the chemical structure of a series of compounds with their biological activity. For 1,3,5-triazine derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices (CoMSIA) are particularly valuable.

These models generate a statistical relationship between the physicochemical properties of the molecules and their observed activity. For example, a 3D-QSAR study on 1,3,5-triazine derivatives as anticancer agents yielded reliable CoMFA and CoMSIA models that were then used to design new compounds with potentially higher potency ekb.eg. Detailed QSAR analyses have been conducted on diaminotriazine derivatives targeting dihydrofolate reductase (DHFR) from various organisms, providing crucial insights for developing more effective inhibitors. nih.govwpmucdn.com These studies help to identify which structural features, such as steric bulk or electrostatic properties, are critical for activity, thereby guiding the synthesis of more potent and selective analogs. nih.govresearchgate.net

The application of QSAR to derivatives of this compound would enable the prediction of biological activity for newly designed molecules, optimizing the lead structure for specific therapeutic targets and reducing the need for extensive experimental screening. rsc.org

Coordination Chemistry and Ligand Properties of 6 Aminomethyl 1,3,5 Triazine 2,4 Diamine

The Role of the Triazine Ring as a Nitrogen-Rich Chelating Agent

The 1,3,5-triazine (B166579) ring is a nitrogen-rich heterocycle, a class of compounds known for their ability to form metal complexes due to the presence of nitrogen atoms with lone pairs of electrons. msesupplies.comnih.govmdpi.com These nitrogen heterocycles serve as versatile building blocks for creating complex metallosupramolecular structures. nih.gov In the specific case of the 1,3,5-triazine isomer, the delocalization of π-electrons within the aromatic ring can reduce the Lewis basicity of the individual ring nitrogens, sometimes rendering them non-coordinating. uu.nlnih.gov

Despite this, the triazine ring provides a rigid and stable scaffold for multidentate ligands. researchgate.net The coordination behavior of the triazine core is highly tunable through the addition of substituent groups. researchgate.net While the ring itself may be a weak ligand, derivatives featuring additional donor atoms, such as amines or sulfur, often exhibit strong chelating capabilities. researchgate.net In certain structural arrangements, particularly in pincer-type ligands, a nitrogen atom from the s-triazine core can coordinate directly to a metal center. mdpi.comresearchgate.net In such cases, the triazine nitrogen typically occupies a meridional position along with two other donor atoms from appended side chains, demonstrating that direct participation of the ring in chelation is possible and leads to stable complexes. mdpi.com

Contributions of the Aminomethyl Group to Metal Coordination

The aminomethyl group, –CH₂NH₂, is a crucial functional group that significantly enhances the coordinating ability of the parent molecule. wikipedia.org It introduces a flexible pendant arm containing a primary amine, which acts as a strong Lewis base and a primary site for metal coordination through its nitrogen lone pair. scirp.orgwikipedia.org

The inclusion of such pendant arms with donor groups is a well-established strategy for designing ligands that form highly stable metal complexes, a phenomenon attributed to the chelate effect. scirp.org Experimental studies on analogous systems, such as 5-aminomethyl- wikipedia.organeN₄, have confirmed that the primary amine of the aminomethyl group directly coordinates to various transition metal ions, including Cu(II), Ni(II), and Cr(III). scirp.org When the aminomethyl group chelates a metal ion in conjunction with another donor atom from the ligand, it typically forms a thermodynamically stable five-membered ring. wikipedia.org In 6-(aminomethyl)-1,3,5-triazine-2,4-diamine, this group works in concert with the other nitrogen donors on the molecule to create a multidentate ligand capable of forming robust and stable coordination complexes.

Synthesis and Characterization of Metal-Triazine Complexes

The synthesis of the ligand this compound generally begins with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). uu.nlresearchgate.net Through a series of sequential nucleophilic substitution reactions, the chlorine atoms are displaced by the desired amino and aminomethyl groups. The selectivity of this process is typically controlled by adjusting the reaction temperature, as the reactivity of the remaining C-Cl bonds decreases with each substitution. uu.nlmdpi.com Metal-triazine complexes are subsequently prepared by reacting the synthesized ligand with a suitable metal salt in an appropriate solvent, often utilizing self-assembly methods where the final complex forms spontaneously. mdpi.comnih.govijmpr.in

A comprehensive suite of analytical techniques is employed to characterize these complexes.

| Technique | Purpose and Information Obtained | References |

| Elemental Analysis | Confirms the empirical formula and stoichiometric ratio of metal to ligand. | researchgate.netnih.gov |

| Infrared (IR) Spectroscopy | Identifies coordination sites by detecting shifts in the vibrational frequencies of functional groups (e.g., N-H, C=N) upon binding to the metal. | nih.govijmpr.inmdpi.com |

| NMR Spectroscopy (¹H, ¹³C) | Elucidates the structure of the ligand within the complex and confirms its purity. | researchgate.netnih.govijmpr.in |

| UV-Visible Spectroscopy | Investigates d-d electronic transitions, providing insight into the coordination geometry and electronic structure of the complex. | researchgate.netmdpi.com |

| Mass Spectrometry | Determines the molecular weight of the complex, confirming its composition. | researchgate.net |

| Molar Conductance | Measures the electrolytic nature of the complex in solution (e.g., ionic or non-ionic). | researchgate.netnih.gov |

| Magnetic Susceptibility | Determines the number of unpaired electrons in the metal center, distinguishing between paramagnetic and diamagnetic complexes. | researchgate.netnih.govnih.gov |

| Single-Crystal X-ray Diffraction | Provides a definitive three-dimensional structure, including precise bond lengths, bond angles, and the coordination geometry of the metal ion. | uu.nlmdpi.commdpi.com |

| Thermal Analysis (TGA/DTA) | Assesses the thermal stability of the complex and characterizes its decomposition pattern. | nih.gov |

Ligand Field Theory and Electronic Structure of Triazine-Metal Systems

Ligand Field Theory (LFT) explains the electronic properties of triazine-metal complexes by describing the interaction between the d-orbitals of the central metal ion and the orbitals of the coordinating ligand. wikipedia.orgbritannica.com When this compound binds to a transition metal, the five degenerate d-orbitals of the metal are split into sets of different energies. libretexts.org The geometry of the complex dictates the specific pattern of this splitting. fiveable.me

For a common octahedral geometry, the d-orbitals split into a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg* set (dx²-y², dz²). libretexts.orglibretexts.org The energy separation between these levels is known as the ligand field splitting parameter (Δo). libretexts.org

Several factors influence the magnitude of Δo:

| Factor | Description | Effect on Δo | References |

| Ligand Field Strength | The ligand's ability to cause d-orbital splitting. Nitrogen donor ligands are typically moderate-field ligands. Stronger σ-donation and π-acceptance by the ligand increase the split. | Strong-field ligands cause a large Δo; weak-field ligands cause a small Δo. | libretexts.orgnih.govnumberanalytics.com |

| Metal Ion Oxidation State | A higher positive charge on the metal ion pulls the ligands closer, increasing the electrostatic interaction. | Higher oxidation state leads to a larger Δo. | libretexts.org |

| Principal Quantum Number of Metal | For metals in the same group, d-orbitals are more diffuse for heavier elements, leading to better overlap with ligand orbitals. | Δo increases down a group (3d < 4d < 5d). | libretexts.org |

The electronic configuration of the complex is determined by the balance between Δo and the spin-pairing energy (P), which is the energy required to place two electrons in the same orbital. libretexts.org

High-Spin: If Δo < P (weak field), electrons will singly occupy the higher-energy eg* orbitals before pairing in the t₂g set. libretexts.org

Low-Spin: If Δo > P (strong field), electrons will pair up in the lower-energy t₂g orbitals before occupying the eg* set. libretexts.org

This electron arrangement dictates the complex's magnetic properties and its color, as the absorption of visible light often corresponds to electronic transitions between these split d-orbitals. britannica.com

Supramolecular Assembly and Self Organization Principles

Investigation of Hydrogen Bonding Interactions in 1,3,5-Triazine (B166579) Architectures

The 2,4-diamino-1,3,5-triazine moiety is a powerful motif for establishing robust hydrogen-bonded assemblies. Each diaminotriazinyl group possesses the capacity to form multiple hydrogen bonds, typically interacting with two other units through a total of four hydrogen bonds. acs.orgfigshare.com This leads to the formation of well-defined patterns and extended networks.

In the crystal structures of related 2,4-diamino-6-substituted-1,3,5-triazines, molecules are often connected through double N-H---N hydrogen bonds. chim.it These interactions create secondary structures such as ribbons or tapes. chim.itresearchgate.net For instance, in the methanol (B129727) solvate of 2,4-diamino-6-methyl-1,3,5-triazine, a sequence of centrosymmetric dimeric associations, formed by two distinct N-H(amino)⋯N(ring) hydrogen bonds, connects the triazine rings into a planar molecular tape. researchgate.net These tapes can be further interlinked by solvent molecules, which act as donors and acceptors of hydrogen bonds, to build a three-dimensional structure. researchgate.net

The directional nature of these triple hydrogen bonds has been widely utilized to create various organized assemblies, including cyclic rosettes and linear tapes. rsc.org The combination of a 2,4-diamino-1,3,5-triazine with complementary molecules like barbiturates can lead to the formation of discrete heterodimers held together by triple hydrogen bonds. rsc.org The presence of additional free NH functions can lead to further association into larger, rosette-type structures. rsc.org

Table 1: Hydrogen Bonding Patterns in Diaminotriazine Derivatives

| Interacting Groups | Hydrogen Bond Motif | Resulting Supramolecular Structure | Reference |

|---|---|---|---|

| Amino Group (Donor) & Ring Nitrogen (Acceptor) | N-H···N | Dimeric associations, Ribbons, Tapes | chim.itresearchgate.net |

| Diaminotriazine & Barbiturate | Triple H-bond | Heterodimers, Rosettes | rsc.org |

| Diaminotriazinyl groups | Four H-bonds per unit | 3D Networks | acs.orgfigshare.com |

Analysis of π-π Stacking and Other Non-Covalent Interactions (Cation-π, Anion-π)

The electron-deficient nature of the 1,3,5-triazine ring makes it an ideal participant in π-π stacking and other non-covalent interactions. These interactions often work in concert with hydrogen bonding to stabilize the resulting supramolecular structures.

π-π Stacking: The π-π conjugated structure of the triazine ring facilitates stacking interactions, which are crucial for interlayer carrier transport and separation in materials like graphitic carbon nitride (g-C₃N₄), a polymer of triazine units. rsc.org In polyimides containing a rigid imide-triazine framework, π-π stacking interactions between polymer chains are a dominant force during film formation, leading to specific grain-like morphologies. mdpi.com The interlayer π-π stacking distance is typically in the range of 3.4–3.5 Å. rsc.org Theoretical simulations have confirmed that smaller stacking distances in certain covalent organic frameworks (COFs) indicate stronger π-π interactions. rsc.org

Anion-π and Cation-π Interactions: Theoretical studies have shown that anion-π interactions with electron-deficient triazine rings can be cooperatively enhanced by π-π stacking. nih.gov In a nitrate-triazine-triazine complex, it was found that the π-π stacking was not merely a result of crystal packing but was actively regulated by cooperative anion-π and π-π forces, contributing significantly to the total binding energy. nih.gov

Other Interactions: The self-assembly of triazine derivatives can also be guided by a combination of weaker hydrogen bonds, such as C-H···O and C-H···π interactions. royalsocietypublishing.org In certain s-triazine derivatives, the cooperative action of N-H···N, C-H···O, and C-H···π bonds leads to the formation of robust molecular duplexes, which act as reliable supramolecular synthons. royalsocietypublishing.org

Table 2: Non-Covalent Interactions in Triazine Systems

| Interaction Type | Description | Significance | Reference |

|---|---|---|---|

| π-π Stacking | Attraction between electron-deficient triazine rings. | Stabilizes layered structures, influences electronic properties and morphology. | rsc.orgmdpi.com |

| Anion-π | Interaction between an anion and the electron-deficient π-system of the triazine ring. | Regulates self-assembly, enhances binding energy. | nih.gov |

| C-H···π | A weak hydrogen bond between a C-H donor and the triazine π-system. | Cooperates with other interactions to guide 3D structure. | royalsocietypublishing.org |

Crystal Engineering and the Design of Extended Molecular and Supramolecular Networks

Crystal engineering utilizes the principles of supramolecular chemistry to design and synthesize solid-state structures with desired properties. The 1,3,5-triazine core, particularly the diaminotriazine unit, is a valuable building block (tecton) in this field due to its predictable and directional hydrogen bonding capabilities. acs.orgfigshare.com

By attaching diaminotriazinyl groups to a central core, such as a phenyl ring, it is possible to create molecules with a well-defined geometry that directs multiple hydrogen bonds in predictable orientations. acs.orgfigshare.com This approach aims to construct three-dimensional networks where neighboring molecules are logically positioned by these directional forces. acs.orgfigshare.com For example, attaching three diaminotriazinyl groups to a central phenyl core was designed to create a 3D network where each molecule links to six neighbors via 12 hydrogen bonds. acs.orgfigshare.com

However, steric hindrance can sometimes prevent the full realization of the hydrogen bonding potential. In some cases, the molecular cores are too compact to accommodate the expected number of fully hydrogen-bonded neighbors, leading to networks with lower connectivity. acs.orgfigshare.com The inclusion of solvent molecules in the crystal lattice can help compensate by forming additional hydrogen bonds. acs.orgfigshare.com The topologies of these engineered crystals often make efficient packing difficult, which can be an advantage for creating open networks with significant volume available for the inclusion of guest molecules. acs.orgfigshare.com

Self-Assembly Mechanisms of Monodisperse 1,3,5-Triazine Oligomers and Polymers

The self-assembly of polymers into ordered, crystalline structures is often challenging due to the high free energy barrier for chain rearrangement from a disordered to an ordered state. escholarship.org One strategy to overcome this is through oligomer-assisted self-assembly. escholarship.org

In this approach, monodisperse oligomers, which have a much lower free energy barrier to crystallization, are introduced into the system. escholarship.org These oligomers can act as seeds or templates, guiding the organization of the longer polymer chains into ordered structures through non-covalent intermolecular interactions. escholarship.org Because the oligomers and the parent polymer share the same chemical repeating units, the resulting crystalline material is compositionally homogeneous. escholarship.org This concept can be applied to 1,3,5-triazine-based polymers. Monodisperse oligomers of 6-(aminomethyl)-1,3,5-triazine-2,4-diamine could theoretically facilitate the crystallization of its corresponding polymer, with hydrogen bonding and π-π stacking interactions being the key driving forces for the co-assembly process. The formation of hierarchical supramolecular nanostructures from difunctional triazinyl derivatives has been observed, driven by these non-covalent interactions. chim.it

Design and Synthesis of Functional Derivatives for Targeted Research

Strategies for Structural Modification at the 6-Position and Amino Groups

The chemical reactivity of the 1,3,5-triazine (B166579) ring allows for targeted modifications at its substituent positions. The most common precursor for these syntheses is 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), an inexpensive and highly reactive starting material. researchgate.netrsc.org The three chlorine atoms on cyanuric chloride exhibit differential reactivity, allowing for sequential nucleophilic substitution. This reactivity decreases as more chlorine atoms are replaced, enabling controlled, stepwise introduction of different functional groups by managing reaction conditions such as temperature. mdpi.com

Modification at the 6-Position: The 6-position of the triazine ring is a key site for introducing diversity into the molecular structure. One common method involves the reaction of dicyandiamide (B1669379) with various nitriles. This approach has been successfully employed to prepare a range of 2,4-diamino-6-substituted-1,3,5-triazines. researchgate.netrsc.org For instance, the synthesis of 6-(chloromethyl)-N4-aryl-1,3,5-triazine-2,4-diamine derivatives demonstrates how a reactive chloromethyl group can be installed at this position, providing a handle for further functionalization, alongside modifications to the amino groups. rjptonline.org

Modification of Amino Groups: The amino groups at the C2 and C4 positions are readily modified to fine-tune the molecule's properties. Standard chemical methods for amine modification are applicable, including reductive alkylation, which converts primary amines to secondary or tertiary amines without altering their charge state. nih.gov A prevalent strategy involves the nucleophilic substitution of the remaining chlorine atoms on a partially substituted triazine core. For example, researchers have synthesized libraries of N-(4,6-disubstituted-1,3,5-triazin-2-yl) amino acid derivatives by first reacting cyanuric chloride with amines like piperidine (B6355638) or morpholine (B109124), and then with an amino acid to displace the final chlorine atom. nih.gov This sequential displacement allows for the creation of unsymmetrical triazines with distinct substituents on each amino group. mdpi.com

A summary of synthetic strategies for creating trisubstituted triazine precursors from cyanuric chloride is presented below.

Table based on data from synthesis of trisubstituted triazine precursors. mdpi.com

Rational Design Based on Established Structure-Activity Relationships

The design of novel triazine derivatives is often guided by established structure-activity relationships (SAR). SAR studies investigate how specific structural features of a molecule relate to its biological activity, allowing for the rational design of more potent and selective compounds.

A notable example is the discovery of 4,6-diamino-1,3,5-triazin-2-ol compounds as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. nih.gov Through systematic modifications and biological testing, researchers identified lead compounds with excellent activity against both wild-type and drug-resistant viral strains. nih.gov

In the field of oncology, SAR analysis has been crucial for developing potent anticancer agents. For instance, a library of 126 compounds with a 6,N2-diaryl-1,3,5-triazine-2,4-diamine scaffold was synthesized and screened against breast cancer cell lines. nih.gov By analyzing the relationship between the structural variations (substituents on the aryl rings) and the observed antiproliferative activity, a 3D-QSAR (Quantitative Structure-Activity Relationship) model was constructed. This computational model helps predict the activity of new, unsynthesized compounds, thereby guiding the design of more effective drug candidates. nih.gov

Further SAR studies on s-triazine hybrids have yielded specific insights:

In a series of Bruton's tyrosine kinase (BTK) inhibitors, a derivative with a benzothiophenyl group was found to be a more potent and irreversible inhibitor compared to those with substituted benzene (B151609) rings. rsc.org

For a series of kinase inhibitors targeting PI3K/mTOR, a compound featuring a 4-OH substituent on a phenyl ring demonstrated the ability to arrest the G1 phase of the cell cycle in HeLa cells, an effect attributed to the strong electron-donating nature of the hydroxyl group. researchgate.netnih.gov

This data-driven approach minimizes random screening and focuses synthetic efforts on molecules with a higher probability of success.

Development of Hybrid Triazine Scaffolds with Other Heterocyclic Systems

A powerful strategy in modern drug discovery is the creation of hybrid molecules, which involves combining two or more different pharmacophores (bioactive scaffolds) into a single chemical entity. nih.gov This approach aims to leverage the biological activities of each component, potentially leading to compounds with enhanced potency, improved selectivity, or novel mechanisms of action. rsc.orgnih.gov The 1,3,5-triazine nucleus is an ideal scaffold for this purpose due to its synthetic tractability. rsc.orgresearchgate.net

Numerous heterocyclic systems have been successfully integrated with the triazine core to generate novel hybrids with diverse therapeutic applications.

Examples of Triazine-Based Hybrid Scaffolds:

| Hybrid System | Fused Heterocycle(s) | Targeted Activity | Reference |

| Triazine-Chalcone | Chalcone | Anticancer, Antifungal, Antibacterial | mdpi.com |

| Triazine-Acridine | 9-Anilinoacridine | Antimalarial | researchgate.net |

| Triazine-Isatin | Isatin (B1672199) | Anticancer (DNA Binding) | nih.gov |

| Triazine-Sulfonamide | Sulfonamide | Anticancer | acs.org |

| Triazine-Pyrimidodiazepine | Pyrimido[4,5-b] mdpi.comacs.orgdiazepine | Anticancer, Antibacterial | mdpi.com |

| Triazine-Pyrazole | Pyrazole | Antiviral, Antimicrobial | rjptonline.orgrsc.org |

| Triazine-Thiophene | Thiophene, Aryl Urea | Anticancer (PI3K/mTOR inhibition) | rsc.org |

| Triazine-Tetrazole | Tetrazole | Anticancer | rsc.org |

Researchers have synthesized triazine-based chalcones and pyrimido[4,5-b] mdpi.comacs.orgdiazepines that exhibit significant anticancer and antimicrobial properties. mdpi.com Similarly, the fusion of the triazine scaffold with the isatin moiety has led to the development of novel compounds that exert their anticancer effects by binding to DNA. nih.gov The hybridization of triazines with sulfonamides has also yielded promising anticancer agents. acs.org This molecular hybridization strategy continues to be a fruitful area of research, generating diverse chemical libraries for screening against a wide range of biological targets. nih.gov

Advanced Applications in Chemical Sciences

Catalytic Applications of Triazine-Based Systems

The 1,3,5-triazine (B166579) ring is a nitrogen-rich heterocyclic structure that has been explored extensively in catalysis. Triazine derivatives are utilized as scaffolds for the synthesis of covalent organic frameworks (COFs) and other porous materials that can act as catalysts. chim.it These materials often exhibit high stability and can be functionalized to create active sites for various chemical transformations. The nitrogen atoms within the triazine ring can also coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) or discrete molecular catalysts with applications in a range of reactions. rsc.org

For the specific compound 6-(aminomethyl)-1,3,5-triazine-2,4-diamine , its potential in catalysis would theoretically stem from the basic nitrogen atoms of the amino groups and the triazine ring, which could serve as catalytic sites or as anchors for catalytically active metal species. The aminomethyl group provides an additional point for functionalization. However, no specific studies detailing the use of this compound as a catalyst or in the synthesis of catalytic systems have been found in the reviewed literature.

Application in Materials Science and Polymer Chemistry

Triazine compounds are of significant interest in materials science due to their thermal stability, flame retardant properties, and ability to form highly cross-linked networks. nih.gov They are fundamental building blocks for a variety of polymers and functional materials. mdpi.com

Triazine Derivatives in the Synthesis of Polyimides

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The synthesis of polyimides often involves the polycondensation of a dianhydride with a diamine. Triazine-based diamines have been incorporated into polyimide structures to enhance their properties. The presence of the triazine ring can improve the thermal stability and char yield of the resulting polyimides. sigmaaldrich.com Research has been conducted on polyimides synthesized from various triazine-based diamines, such as those with phenyl or methyl substituents. researchgate.net

The structure of This compound features two primary amine functionalities, making it a theoretical candidate as a diamine monomer for polyimide synthesis. The additional aminomethyl group could potentially be used for further cross-linking or functionalization of the resulting polymer. Despite this potential, there are no specific reports on the synthesis or characterization of polyimides derived from this compound.

Role in the Formation of Functional and Multifunctional Materials

The triazine scaffold is a versatile platform for creating functional materials with applications in electronics, optics, and separation technologies. rsc.orgmdpi.com The electron-deficient nature of the triazine ring makes its derivatives useful as electron-transporting materials in organic light-emitting diodes (OLEDs). scbt.com Furthermore, the ability of triazines to form porous, crystalline structures like COFs allows for their use in gas storage and separation. researchgate.net

Theoretically, This compound , with its multiple amino groups, could be a valuable building block for such functional materials. These groups can form extensive hydrogen-bonding networks, directing the self-assembly of supramolecular structures. mdpi.com However, the scientific literature lacks specific examples of functional or multifunctional materials synthesized using this particular compound.

Host-Guest Chemistry and Molecular Recognition Phenomena

Host-guest chemistry involves the design of host molecules that can selectively bind to specific guest molecules. The 1,3,5-triazine ring, particularly when functionalized with amino groups, is a well-known motif for molecular recognition due to its ability to form multiple hydrogen bonds. mdpi.com The melamine-cyanuric acid lattice is a classic example of this type of interaction. researchgate.net The predictable hydrogen bonding patterns of aminotriazines make them excellent building blocks for constructing artificial receptors. kumamoto-u.ac.jpspringernature.com

This compound possesses the necessary functional groups (amino groups and ring nitrogens) to participate in hydrogen bond-driven molecular recognition. The aminomethyl substituent could also play a role in defining the shape and size of a potential binding cavity. Nevertheless, no studies on the host-guest chemistry or molecular recognition properties of this specific compound have been identified.

Mechanistic Studies of Enzyme Inhibition and Ligand Binding

The 1,3,5-triazine scaffold is present in a number of biologically active molecules and has been investigated as a core structure for the design of enzyme inhibitors. nih.gov The ability of triazine derivatives to mimic the structure of natural substrates or to interact with active site residues makes them attractive candidates for drug discovery. nih.gov

Investigation of Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and is a well-established target for antimicrobial and anticancer drugs. mdpi.comnih.gov Many DHFR inhibitors are structurally characterized by a diaminopyrimidine or a related heterocyclic ring system. Triazine-based compounds have been designed and synthesized as DHFR inhibitors, with some showing significant potency. mdpi.com The mechanism of these inhibitors often involves their binding to the active site of the enzyme, preventing the binding of the natural substrate, dihydrofolate. nih.govresearchgate.net

A compound with a structure like This compound contains the 2,4-diaminotriazine moiety, which is a key structural feature of some known DHFR inhibitors. The aminomethyl group could potentially interact with amino acid residues in the active site of DHFR. Despite this structural similarity to known inhibitors, there is no published research specifically investigating the inhibitory activity of this compound against DHFR or detailing its binding mechanism.

Exploration of Cholinesterase (ChE) Inhibition Mechanisms

The 1,3,5-triazine scaffold has emerged as a versatile template in medicinal chemistry for the development of novel cholinesterase inhibitors, which are crucial in the therapeutic strategy for conditions like Alzheimer's disease. While direct studies on "this compound" are limited in publicly available research, extensive investigation into its derivatives provides significant insights into the mechanisms of cholinesterase inhibition. These studies collectively underscore the potential of the 1,3,5-triazine core in designing potent and selective inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Research has demonstrated that the inhibitory activity of 1,3,5-triazine derivatives can be finely tuned by strategic modifications at the 2, 4, and 6 positions of the triazine ring. nih.gov This has led to the development of a wide array of derivatives with significant anti-cholinesterase properties.

A study on coumarin-1,3,5-triazine derivatives revealed that these compounds can selectively inhibit acetylcholinesterase. scilit.com One particular derivative, compound 3b, exhibited a very strong inhibitory effect on acetylcholinesterase with an IC50 value of 0.018 μM, which is comparable to the well-known cholinesterase inhibitor, donepezil (B133215) (IC50=0.016 μM). scilit.com Enzyme kinetic studies further elucidated that this compound functions as a mixed-mode inhibitor of acetylcholinesterase. scilit.com This indicates that it can bind to both the free enzyme and the enzyme-substrate complex.

Molecular docking and dynamics simulations have provided a deeper understanding of the binding interactions between these triazine derivatives and the cholinesterase enzymes. For instance, the aforementioned coumarin-1,3,5-triazine derivative, compound 3b, was shown to stably interact with key amino acid residues in both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase. scilit.comresearchgate.net This dual-site binding is a desirable characteristic for potent cholinesterase inhibitors. Similarly, certain 1,3,5-triazine-benzimidazole hybrids have been found to interact with both the CAS and PAS of acetylcholinesterase, with the benzimidazole (B57391) nucleus interacting with Trp86 and Tyr337 of the CAS through stacking, and the 1,3,5-triazine group stacking with Trp286 at the PAS. nih.gov

The nature of the substituents on the 1,3,5-triazine ring plays a crucial role in determining the inhibitory potency and selectivity. For example, in a series of 1,3,5-triazine derivatives containing a morpholine (B109124) fragment, the most active compounds were those with a p-methoxyphenyl group or a trifluoromethyl pyridine (B92270) substituent. nih.govmdpi.com In another series of sulphonamides incorporating 1,3,5-triazine moieties, several compounds showed potent inhibition of both AChE and BChE, with some exhibiting greater than 90% inhibition. nih.gov

The inhibitory activities of various 1,3,5-triazine derivatives are summarized in the data tables below, showcasing the range of potencies achieved through different structural modifications.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected 1,3,5-Triazine Derivatives This is an interactive table. You can sort and filter the data by clicking on the column headers.

| Compound Class | Specific Derivative | IC50 (µM) | Inhibition Mode | Reference |

| Coumarin-1,3,5-triazine | Compound 3b | 0.018 | Mixed | scilit.comresearchgate.net |

| Genistein-O-1,3,5-triazine | Compound 4e | 0.034 | Mixed | researchgate.net |

| Benzimidazole/1,3,5-triazine-2,4-diamine hybrid | Compound 9f | 0.044 | - | researchgate.net |

| 1,3,5-Triazine Nitrogen Mustard | Compound A | 0.051 | - | nih.gov |

| 1,3,5-Triazine Nitrogen Mustard | Compound 4a | 0.055 | - | nih.gov |

| Triazine-triazolopyrimidine hybrid | Compound C | 0.065 | - | nih.gov |

| 1,3,5-Triazine Nitrogen Mustard | Compound 4b | 0.065 | - | nih.gov |

| 1,3,5-Triazine Nitrogen Mustard | Compound 4h | 0.067 | - | nih.gov |

| Triazine-triazolopyrimidine hybrid | Compound D | 0.092 | - | nih.gov |

| 1,3,5-Triazine-1,2,4-triazine hybrid | - | 6.80 - 27.87 | - | mdpi.com |

| 1,3,5-Triazine with morpholine | p-methoxyphenyl derivative | 10.02 | - | nih.govmdpi.com |

| 1,3,5-Triazine with morpholine | trifluoromethyl pyridine derivative | 8.49 | - | nih.govmdpi.com |

Table 2: Butyrylcholinesterase (BChE) Inhibitory Activity of Selected 1,3,5-Triazine Derivatives This is an interactive table. You can sort and filter the data by clicking on the column headers.

| Compound Class | Specific Derivative | IC50 (µM) | Inhibition Mode | Reference |

| β-carboline-1,3,5-triazine hybrid | N-{2-[(4,6-dihydrazinyl-1,3,5-triazin-2-yl)amino]ethyl}-1-phenyl-β-carboline-3-carboxamide (12) | 1.0 | Competitive | researchgate.net |

| 1,3,5-Triazine-1,2,4-triazine hybrid | - | 1.91 - 27.07 | - | mdpi.com |

These findings collectively highlight the 1,3,5-triazine scaffold as a promising platform for developing novel and potent cholinesterase inhibitors. The ability to systematically modify the substituents on the triazine ring allows for the fine-tuning of their inhibitory activity and selectivity, paving the way for the design of next-generation therapeutics for neurodegenerative diseases.

Future Directions and Emerging Research Avenues

Exploration of Novel and Sustainable Synthetic Pathways

The chemical industry's increasing focus on green chemistry is steering the synthesis of triazine compounds toward more environmentally benign and efficient methods. mdpi.com Future research will likely prioritize the development of synthetic protocols that minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas of exploration include:

Microwave-Assisted and Ultrasound-Assisted Synthesis: These techniques have already shown promise in accelerating reaction times for the synthesis of 1,3,5-triazine (B166579) derivatives from hours to mere minutes, leading to lower energy consumption and waste. mdpi.com Further optimization of these methods for the synthesis of 6-(Aminomethyl)-1,3,5-triazine-2,4-diamine could offer significant advantages over conventional heating approaches. nih.gov A recent sonochemical protocol demonstrated the synthesis of triazine derivatives in water, a green solvent, with high yields. nih.gov

One-Pot Synthesis: Developing practical one-pot syntheses for substituted 1,3,5-triazin-2-amines can improve efficiency and reduce the need for purification of intermediates. thieme-connect.com Researchers are exploring methods that overcome the limitations of traditional approaches which often require hazardous reagents like metallic sodium or NaH/DMSO. thieme-connect.com

Catalytic Routes: The use of catalysts, such as phase transfer catalysts, can enhance reaction rates and selectivity in triazine synthesis. mdpi.com For instance, the activation of cyanuric chloride by tetrabutylammonium bromide (TBAB) has been shown to accelerate nucleophilic substitution. mdpi.com

Use of Safer Reagents: A significant trend is the replacement of hazardous starting materials and reagents with safer alternatives. For example, improved protocols are being developed that utilize milder bases like cesium carbonate, offering a better safety profile. thieme-connect.comresearchgate.net

| Synthesis Method | Key Advantages |

| Microwave-Assisted | Rapid reaction times, reduced energy consumption |

| Ultrasound-Assisted | Efficient synthesis in aqueous media |

| One-Pot Synthesis | Increased efficiency, reduced waste |

| Catalytic Routes | Enhanced reaction rates and selectivity |

Advanced Spectroscopic and Imaging Techniques for Real-Time Mechanistic Understanding

A deeper understanding of reaction mechanisms and the dynamic behavior of this compound in various systems is crucial for designing improved materials and processes. Advanced spectroscopic and imaging techniques are pivotal in providing these insights in real-time.

Future research will likely leverage:

In-situ Spectroscopy: Techniques such as in-situ NMR and FT-IR spectroscopy can monitor reaction progress and identify transient intermediates, providing a detailed picture of the reaction pathway.

Advanced NMR Techniques: Two-dimensional NMR and solid-state NMR can provide detailed structural information and insights into intermolecular interactions in complex systems. soton.ac.ukmdpi.comrsc.org

Computational Spectroscopy: Density Functional Theory (DFT) has become a powerful tool for predicting and interpreting spectroscopic data (NMR, UV-Vis) and elucidating molecular geometries and electronic properties of triazine derivatives. soton.ac.ukmdpi.comgriffith.edu.au Comparing experimental data with theoretical calculations can provide a more comprehensive understanding of the structure-property relationships. soton.ac.ukmdpi.com

Mechanistic Studies: Combined experimental and computational studies are crucial for elucidating complex reaction mechanisms. For instance, recent studies on the reaction of 1,2,3-triazines with amidines revealed a stepwise addition/N2 elimination/cyclization pathway, rather than a concerted Diels-Alder reaction, through the use of 15N-labeling, kinetic studies, and computational modeling. acs.orgscilit.com Similar detailed mechanistic investigations for reactions involving this compound will be invaluable.

High-Throughput Computational Screening for Accelerated Material Design and Discovery

The vast chemical space of possible triazine derivatives presents a significant challenge for traditional experimental approaches to material discovery. High-throughput computational screening offers a powerful strategy to accelerate this process by predicting the properties of large libraries of virtual compounds.

Emerging research in this area will focus on:

Virtual Screening for Targeted Applications: Computational methods can be used to screen large numbers of triazine derivatives for specific properties, such as their potential as anticancer agents or high-energy materials. nih.govresearchgate.net For example, high-throughput screening has been successfully employed to identify s-triazine compounds as effective inhibitors of specific enzymes. nih.gov

Predictive Modeling of Physicochemical Properties: DFT and other computational methods can be used to predict key properties like electronic structure, heats of formation, and thermal stability. researchgate.net This allows for the pre-selection of promising candidates for synthesis and experimental validation.

Structure-Activity Relationship (SAR) Analysis: Computational studies can help to establish clear SARs, guiding the rational design of new derivatives with enhanced performance. nih.gov For instance, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) analysis can support the drug-likeness of synthesized compounds. mdpi.com

Machine Learning and AI: Integrating machine learning algorithms with computational chemistry can further enhance the speed and accuracy of property prediction, enabling the rapid identification of novel materials with desired functionalities.

| Computational Approach | Application in Triazine Research |

| High-Throughput Virtual Screening | Identification of potential drug candidates and functional materials. nih.gov |

| Density Functional Theory (DFT) | Prediction of electronic, spectroscopic, and thermodynamic properties. soton.ac.ukresearchgate.net |

| Molecular Dynamics (MD) Simulations | Understanding dynamic behavior and interactions in complex systems. nih.gov |

| In Silico ADME Analysis | Evaluation of drug-likeness and pharmacokinetic properties. mdpi.com |

Integration with Bio-Inspired Chemical Systems for Advanced Functional Materials

Nature provides a rich source of inspiration for the design of novel functional materials with unique properties. rsc.org Integrating this compound into bio-inspired chemical systems is a promising avenue for creating advanced materials with applications in electronics, sensing, and medicine.

Future research directions include:

Self-Assembling Systems: The ability of triazine derivatives to form ordered structures through hydrogen bonding and other non-covalent interactions can be harnessed to create complex, self-assembling materials. researchgate.net These systems can mimic biological structures and functions.

Bio-conjugates: Covalently linking this compound to biomolecules such as peptides or DNA can lead to hybrid materials with combined properties. For example, triazine-benzimidazole conjugates have been studied for their interaction with DNA. rsc.org

Functional Materials for Optoelectronics: Triazine derivatives are being extensively researched for their applications in organic light-emitting diodes (OLEDs), solar cells, and sensors due to their excellent electronic and photophysical properties. rsc.orgmdpi.comresearchgate.net Bio-inspired design principles can be used to create more efficient and sustainable optoelectronic devices.

Biomimetic Catalysis: The triazine scaffold can be incorporated into synthetic catalysts that mimic the active sites of enzymes, leading to highly selective and efficient catalytic systems.

The continued exploration of these future research avenues will undoubtedly lead to a deeper understanding of the fundamental properties of this compound and pave the way for the development of a new generation of high-performance materials with a wide range of applications.

Q & A

Q. What are the common synthetic routes for preparing 6-(Aminomethyl)-1,3,5-triazine-2,4-diamine and its derivatives?

The synthesis typically involves nucleophilic substitution or cyclization reactions. For example, triazine derivatives can be synthesized by reacting guanidine or substituted guanidines with nitriles under solvent-free conditions or using phosphorus oxychloride as a catalyst. A practical one-pot method involves cotrimerization of aromatic nitriles with guanidine derivatives, followed by functionalization of the aminomethyl group via reductive amination or alkylation . Key steps include optimizing reaction temperatures (e.g., 80–120°C) and purification via column chromatography or recrystallization.

Q. How is structural characterization performed for this compound and its analogs?

Structural confirmation relies on:

- NMR spectroscopy (¹H and ¹³C) to verify substituent positions and purity .

- X-ray crystallography to analyze hydrogen-bonding patterns and dihedral angles between aromatic rings (e.g., pyridine and triazine rings in derivatives) .

- Elemental analysis and mass spectrometry to confirm molecular formulas (e.g., C₄H₁₀Cl₂N₆ for the dihydrochloride salt) .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

Standard assays include:

- Antimicrobial screening against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) using broth microdilution (MIC values reported as mean ± SD from triplicate determinations) .

- Anticancer activity via cytotoxicity assays (e.g., MTT) against leukemia cell lines (e.g., K562), with IC₅₀ values calculated using nonlinear regression .

- Enzyme inhibition studies (e.g., biotin carboxylase) to probe mechanistic pathways .

Advanced Research Questions

Q. How do substituents on the triazine core influence structure-activity relationships (SAR)?

SAR studies reveal that:

- Electron-withdrawing groups (e.g., -Cl, -CF₃) on aryl substituents enhance antimicrobial activity by improving target binding .

- Aminomethyl groups at position 6 increase solubility and bioavailability compared to hydrophobic alkyl chains .

- Heterocyclic extensions (e.g., piperidine) improve antileukemic activity by modulating intercalation with DNA or enzyme active sites .

Q. What mechanistic pathways are proposed for its biological activity?

Mechanisms vary by application:

- Antimicrobial action : Inhibition of folate biosynthesis via dihydrofolate reductase (DHFR) binding, supported by molecular docking and enzyme kinetics .

- Anticancer activity : Induction of apoptosis through ROS generation or cyclin-dependent kinase (CDK) inhibition, validated via flow cytometry and Western blotting .

- Herbicidal activity (in analogs): Disruption of photosynthesis by targeting plastoquinone-binding proteins .

Q. How can 3D-QSAR modeling guide the design of novel derivatives?

Steps include:

Q. How should researchers address contradictions in biological data across studies?

Contradictions may arise from:

- Strain-specific variability (e.g., Gram-positive vs. Gram-negative bacteria). Replicate assays with standardized protocols (e.g., CLSI guidelines) .

- Solubility differences (e.g., DMSO vs. aqueous buffers). Use co-solvents (e.g., PEG-400) and report exact concentrations .

- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare triplicate data and report confidence intervals .

Q. What strategies improve solubility and formulation for in vivo studies?

- Salt formation : The dihydrochloride salt (C₄H₁₀Cl₂N₆) enhances aqueous solubility .

- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles improves bioavailability .

- Co-solvent systems : Use PEG-400 or cyclodextrins for parenteral administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products